molecular formula C11H17N5O4 B2689628 7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 876891-91-7

7-(2-hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2689628
CAS No.: 876891-91-7
M. Wt: 283.288
InChI Key: HVRPSSFFZQLMMV-UHFFFAOYSA-N
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Description

7-(2-Hydroxyethyl)-8-((2-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by hydroxylated alkyl substituents at positions 7 and 8 of the purine-dione core. The compound’s structure includes a 2-hydroxyethyl group at position 7 and a 2-hydroxypropylamino moiety at position 8, which confer distinct physicochemical properties. These polar substituents enhance aqueous solubility compared to lipophilic analogues, making it a candidate for therapeutic applications requiring improved bioavailability .

Synthesis typically involves condensation reactions between brominated purine intermediates and hydroxyalkylamines. For example, 8-bromo-3-methylpurine-2,6-dione (M2) reacts with hydroxypropylamine derivatives under reflux conditions, yielding the target compound with high efficiency (yields ~85–90%) . Structural confirmation is achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR), with ESI-MS typically showing [M-H]– peaks around m/z 427–439 .

Properties

IUPAC Name

7-(2-hydroxyethyl)-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4/c1-6(18)5-12-10-13-8-7(16(10)3-4-17)9(19)14-11(20)15(8)2/h6,17-18H,3-5H2,1-2H3,(H,12,13)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPSSFFZQLMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Polarity : The target’s dual hydroxyl groups increase hydrophilicity compared to adamantyl (4f) or chlorobenzyl (M3, 3m) analogues, favoring aqueous solubility .
  • Lipophilicity : Compounds like 7-(2-chlorobenzyl)-... () exhibit higher logP values due to aromatic and alkoxy groups, enhancing membrane permeability but reducing solubility .
  • Thermal Stability : Adamantane-derived 4f has a higher melting point (191–194°C) than hydroxypropyl analogues (179–182°C for 4g), suggesting stronger crystalline packing in lipophilic derivatives .

Structural-Activity Relationship (SAR) Trends

  • Position 7 : Hydrophilic chains (e.g., 2-hydroxyethyl) improve solubility but reduce blood-brain barrier penetration.
  • Position 8: Aminoalkyl groups (e.g., hydroxypropylamino) balance polarity and moderate receptor engagement, whereas halogens (bromo) or aryloxy groups enhance electrophilicity or receptor affinity .

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